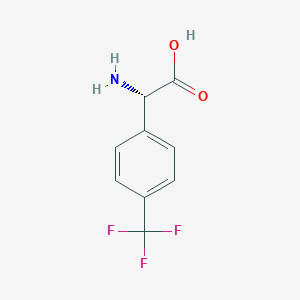

4-(Trifluoromethyl)-L-phenylglycine

Description

Significance of Fluorinated Amino Acids in Chemical Biology and Medicinal Chemistry

The introduction of fluorine into amino acids has proven to be a powerful strategy in chemical biology and medicinal chemistry. numberanalytics.com Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can significantly alter the physicochemical properties of the parent molecule. These alterations can lead to enhanced metabolic stability, increased lipophilicity (which can improve membrane permeability), and modified binding affinities to biological targets. numberanalytics.commdpi.com

Fluorinated amino acids are valuable as probes for studying protein structure and function using ¹⁹F NMR spectroscopy, due to the high sensitivity of the fluorine nucleus and its absence in most biological systems. nih.govnih.gov The incorporation of these modified amino acids can enhance the thermal and chemical stability of proteins and peptides. nih.gov In medicinal chemistry, the strategic placement of fluorine or trifluoromethyl groups can lead to improved pharmacokinetic profiles and enhanced biological activity of drug candidates. mdpi.com

Overview of L-Phenylglycine Derivatives in Synthetic and Biological Contexts

L-phenylglycine, a non-proteinogenic amino acid with a phenyl group attached to the α-carbon, serves as a versatile building block in organic synthesis. wikipedia.org Its derivatives have found broad applications in medicinal chemistry. researchgate.net For instance, certain L-phenylglycine derivatives have been investigated for their potential as antidiabetic agents by acting as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. nih.govgoogle.com

The synthesis of peptides containing phenylglycine can be challenging due to the increased acidity of the α-proton, which makes it susceptible to racemization under certain reaction conditions. researchgate.net However, its structural similarity to other amino acids like phenylalanine makes it an attractive scaffold for designing novel bioactive compounds. google.com L-phenylglycine is also a precursor in the synthesis of important pharmaceutical compounds, including the antitumor agent taxol and components of certain antibiotics. nih.gov

Rationale for Trifluoromethylation in Amino Acid Modification

The trifluoromethyl (CF₃) group is of particular interest in medicinal chemistry and drug design. Its introduction into a molecule can profoundly impact its properties. The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. nih.gov Furthermore, its strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target. nih.gov

Direct trifluoromethylation of amino acids and proteins is an active area of research. acs.org Various methods, including radical-based approaches and photoredox catalysis, have been developed to selectively introduce the CF₃ group into aromatic amino acids like tryptophan. acs.orggithub.io This modification can improve the pharmacokinetic properties of peptides and proteins. github.io The trifluoromethyl group's unique spectroscopic signature in ¹⁹F NMR also makes it a valuable tool for studying molecular interactions and dynamics. github.io

Scope and Objectives of Research on 4-(Trifluoromethyl)-L-phenylglycine

Research on this compound and related compounds is driven by the desire to leverage the unique properties of the trifluoromethyl group within a biologically relevant scaffold. A key objective is to synthesize and incorporate this amino acid into peptides and other molecules to study the effects of this modification on their structure, stability, and biological activity.

For example, studies have explored the use of trifluoromethylated phenylalanine derivatives in creating peptides with enhanced cell uptake and membrane association. nih.gov The development of new synthetic methods for the efficient and selective trifluoromethylation of amino acids and peptides is also a significant research focus. rsc.org Ultimately, the goal is to develop novel therapeutic agents and research tools by harnessing the advantageous properties conferred by the trifluoromethyl group.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANMQHUKZBBELZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144789-75-3 | |

| Record name | 4-(Trifluoromethyl)-L-phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Trifluoromethyl L Phenylglycine and Its Derivatives

Stereoselective Synthesis of Fluorinated Amino Acids

The introduction of a trifluoromethyl group into the phenylglycine scaffold can significantly influence the compound's biological activity and physicochemical properties. Achieving the desired stereochemistry at the α-carbon is crucial, and various asymmetric strategies have been employed to this end.

Asymmetric Synthesis Approaches for L-Phenylglycine Derivatives

The asymmetric synthesis of L-phenylglycine derivatives often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. One notable approach involves the diastereoselective Michael addition of achiral glycine (B1666218) equivalents to chiral 3-(trifluoromethyl)acrylates. This method has been successfully applied to the synthesis of enantio- and diastereomerically pure 3-(trifluoromethyl)pyroglutamates, which serve as key intermediates for more complex molecules like 4-trifluoromethyl-substituted thalidomide (B1683933). nih.gov The steric and electronic properties of the trifluoromethyl group present unique challenges in achieving high diastereoselectivity in these reactions. nih.gov

Another strategy involves the asymmetric alkylation of a nickel(II) complex of a glycine Schiff base with 2,2,2-trifluoroethyl iodide. researchgate.net This method, which utilizes a chiral auxiliary to direct the stereoselective alkylation, has been developed for the large-scale preparation of (S)-2-amino-4,4,4-trifluorobutanoic acid, a bioisostere of leucine (B10760876). researchgate.net The subsequent removal of the chiral auxiliary yields the desired fluorinated amino acid. researchgate.net

Enzymatic Resolution Techniques for Enantiopure 4-(Trifluoromethyl)-L-phenylglycine

Enzymatic resolution offers a powerful and highly selective method for obtaining enantiomerically pure amino acids. This technique relies on the ability of enzymes, such as lipases and nitrilases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

While specific studies on the enzymatic resolution of 4-(trifluoromethyl)phenylglycine are not extensively detailed in the provided search results, the kinetic resolution of related compounds provides valuable insights. For instance, the lipase-catalyzed transesterification of racemic 1-(4-(trifluoromethyl)phenyl)ethanol has been achieved with high efficiency. researchgate.netdntb.gov.ua In this process, an enzyme like Pseudomonas cepacia lipase (B570770) is used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers. researchgate.net Optimization of reaction parameters such as temperature, substrate ratio, and enzyme dosage is crucial for achieving high enantiomeric excess and conversion. researchgate.net

Similarly, chemoenzymatic methods combining a chemical reaction with an enzymatic resolution have been developed for phenylglycine and its derivatives. researchgate.netfrontiersin.org For example, the Strecker synthesis of racemic phenylglycinonitrile can be coupled with a nitrilase-catalyzed hydrolysis, where the nitrilase selectively converts one enantiomer of the nitrile to the corresponding amino acid. researchgate.netfrontiersin.org

The following table summarizes the key findings for the lipase-catalyzed kinetic resolution of a related trifluoromethylated compound, which could be indicative of potential strategies for 4-(trifluoromethyl)phenylglycine.

| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | e.e.s (%) | Conversion (%) |

| Pseudomonas cepacia Lipase | 1-(4-(trifluoromethyl)phenyl)ethanol | Vinyl acetate | Isooctane | 46 | >99.0 | 50.3 |

e.e.s: enantiomeric excess of the substrate

Chiral Auxiliary-Mediated Synthesis with Trifluoromethylated Precursors

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. dntb.gov.ua A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. dntb.gov.ua

In the context of synthesizing this compound, a chiral auxiliary can be attached to a glycine derivative, followed by a reaction with a trifluoromethylated electrophile. For instance, (R)-phenylglycine amide has been used as a chiral auxiliary in diastereoselective Strecker reactions to produce α-amino nitriles with high diastereomeric purity. nih.gov While a direct example for 4-(trifluoromethyl)phenylglycine is not provided in the search results, this methodology suggests a viable route where a trifluoromethylated benzaldehyde (B42025) could be used as a precursor.

Another prominent class of chiral auxiliaries are oxazolidinones, which have been widely used in stereoselective alkylation and aldol (B89426) reactions. dntb.gov.ua The synthesis of 4-trifluoromethyl-substituted thalidomide from a chiral 3-(trifluoromethyl)pyroglutamate, which itself is derived from a Michael addition involving a chiral acrylate, demonstrates the utility of this approach in constructing complex molecules containing a trifluoromethylated stereocenter. nih.gov

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including amino acids. nih.gov These methods often offer high efficiency and selectivity under mild reaction conditions.

Nickel-catalyzed asymmetric reactions have shown promise in the synthesis of chiral amines. For example, the interception of racemic cyclic allene (B1206475) intermediates in a catalytic asymmetric reaction using nickel catalysis has been reported to control absolute stereochemistry. researchgate.net While not a direct synthesis of this compound, this highlights the potential of nickel catalysis in stereoselective transformations. Furthermore, a nickel-catalyzed propargylic substitution reaction has been developed for the synthesis of axially chiral, multi-substituted, phosphorus-containing allenes with high enantioselectivity. nih.gov

Palladium-catalyzed cross-coupling reactions are also widely used in the synthesis of complex organic molecules. researchgate.netrsc.orgnih.govelsevierpure.com These reactions can be employed to construct the carbon framework of phenylglycine derivatives. For instance, the Suzuki-Miyaura cross-coupling reaction is a key method for forming C-C bonds. researchgate.net

The following table provides a conceptual example of how a transition metal-catalyzed reaction could be applied to the synthesis of a precursor to this compound, based on related transformations.

| Catalyst System | Reactant 1 | Reactant 2 | Product Type |

| Pd(OAc)₂ / Chiral Ligand | 4-Bromobenzotrifluoride | Glycine Schiff Base | Precursor to 4-(Trifluoromethyl)phenylglycine |

Advanced Synthetic Strategies

Beyond the stereoselective formation of the α-amino acid core, advanced synthetic strategies are continuously being developed to improve the efficiency and scope of the synthesis of phenylglycine derivatives.

Development of Efficient Coupling Reactions for Phenylglycine Scaffolds

The construction of the phenylglycine scaffold often relies on efficient coupling reactions to introduce the substituted phenyl ring. Palladium-catalyzed cross-coupling reactions are particularly valuable in this regard. researchgate.netrsc.orgnih.govelsevierpure.com

One of the most prominent examples is the Suzuki-Miyaura cross-coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. researchgate.net This reaction could be envisioned for the synthesis of 4-(trifluoromethyl)phenylglycine derivatives by coupling a boronic acid derivative of a protected glycine with 4-bromobenzotrifluoride.

The Sonogashira coupling, another palladium-catalyzed reaction, allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction could be utilized to synthesize precursors to phenylglycine derivatives with an alkyne functionality, which can then be further elaborated.

The following table illustrates a representative palladium-catalyzed cross-coupling reaction that could be adapted for the synthesis of the 4-(trifluoromethyl)phenylglycine scaffold.

| Reaction Type | Catalyst | Reactant 1 | Reactant 2 |

| Suzuki-Miyaura Coupling | PdCl₂(dppf) | 4-(Trifluoromethyl)phenylboronic acid | Protected 2-bromoglycine derivative |

Masked Ketone Strategies in Fluorinated Amino Acid Synthesis

The synthesis of fluorinated amino acids, such as those derived from phenylalanine, often requires sophisticated strategies to introduce the desired functional groups with high precision. One such powerful technique is the use of a "masked ketone," which temporarily conceals the ketone functionality during sensitive reaction steps. This approach is particularly valuable in the synthesis of phenylalanine-derived trifluoromethyl ketones. nih.govnih.gov

A key feature of this methodology is a retrosynthetic analysis that points to a Negishi cross-coupling reaction between a pre-functionalized aryl bromide and a protected β-iodoalanine as a crucial step. nih.gov The synthesis begins with the nucleophilic trifluoromethylation of a starting material like 2-bromo-4-fluorobenzaldehyde (B1271550) using trimethyl(trifluoromethyl)silane (CF₃Si(CH₃)₃). nih.gov The resulting trifluorocarbinol is then oxidized to a ketone. nih.gov

To create the masked ketone, a Wittig olefination is performed on the trifluoromethyl ketone, converting it into a more stable trifluoromethyl styrene (B11656) derivative. nih.gov This styrene derivative serves as the masked ketone, protecting the reactive carbonyl group while other parts of the molecule are assembled. The crucial unmasking step is achieved through ozonolysis, which cleaves the double bond of the styrene to reveal the desired trifluoromethyl ketone functionality at a later stage in the synthesis. nih.gov This allows for the successful incorporation of the amino acid scaffold. nih.govnih.gov

Table 1: Key Steps in Masked Ketone Strategy for Phenylalanine-Derived Trifluoromethyl Ketones nih.gov

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Nucleophilic Trifluoromethylation | CF₃Si(CH₃)₃, K₂CO₃, Bu₄NF | Introduction of the CF₃ group. |

| 2 | Oxidation | 2-Iodoxybenzoic acid (IBX) | Conversion of trifluorocarbinol to a ketone. |

| 3 | Wittig Olefination (Masking) | n-BuLi, CH₃PPh₃Br | Formation of a trifluoromethyl styrene derivative to protect the ketone. |

| 4 | Negishi Cross-Coupling | Boc-β-iodoalanine methyl ester, Zn, Pd₂(dba)₃, SPhos | Coupling of the aryl piece with the amino acid precursor. |

This masked ketone strategy has proven to be scalable, enabling the production of significant quantities of the target fluorinated amino acid derivatives. nih.gov

Green Chemistry Approaches in this compound Synthesis

Traditional chemical synthesis routes for L-phenylglycine and its derivatives often rely on petrochemical feedstocks, toxic reagents, and environmentally harmful organic solvents, with the added challenge of achieving high enantioselectivity. nih.gov In response to these drawbacks, green chemistry approaches, particularly those utilizing biocatalysis, have emerged as highly attractive alternatives. nih.govbiorxiv.org These methods offer high enantioselectivity, utilize sustainable starting materials, and operate under milder, more environmentally benign conditions. nih.govbiorxiv.org

Biocatalytic production of L-phenylglycine has been successfully demonstrated using whole-cell systems. In one approach, an L-phenylglycine synthesis pathway was constructed in Escherichia coli, enabling the conversion of L-phenylalanine to the target amino acid. nih.gov To overcome limitations such as cofactor availability, a self-sufficient cofactor regeneration system was engineered into the microbial host. nih.gov This system converts the by-product L-glutamate back into the necessary precursors (2-oxoglutarate, NH₄⁺, and NADH), creating a more efficient and balanced process. nih.gov Further enhancements, such as co-localizing the synthesis and regeneration enzymes on a protein scaffold, have been shown to significantly improve product titers. nih.gov

Another powerful green approach involves a multi-enzyme cascade. A four-step enzymatic cascade has been developed for the highly efficient production of L-phenylglycine from bio-based L-phenylalanine. biorxiv.org This system demonstrated a conversion rate of over 99.9%, highlighting the potential for industrial application. biorxiv.org The key to this success was the strategic selection of enzymes, including an L-amino acid deaminase, a hydroxymandelate synthase, an (S)-mandelate dehydrogenase, and a leucine dehydrogenase to bypass potential rate-limiting steps. biorxiv.org

Furthermore, biocatalytic methods are being developed for the direct synthesis of chiral α-trifluoromethyl amines, which are closely related to the target compound. Engineered variants of cytochrome c₅₅₂ have been used to catalyze asymmetric N-H carbene insertion reactions, producing enantioenriched α-trifluoromethyl amino esters with high yields and excellent enantioselectivity. nih.govrochester.edu This strategy represents a sustainable and efficient route to valuable fluorinated building blocks. nih.gov

Table 2: Comparison of Biocatalytic Systems for L-Phenylglycine Synthesis

| Biocatalytic System | Key Features | Starting Material | Product Titer/Conversion | Reference |

|---|---|---|---|---|

| Engineered E. coli | Whole-cell biocatalyst with a self-sufficient cofactor regeneration system and protein scaffold. | L-Phenylalanine | 3.72 mM | nih.gov |

| Four-Step Enzymatic Cascade | In-vitro cascade using L-amino acid deaminase, hydroxymandelate synthase, (S)-mandelate dehydrogenase, and leucine dehydrogenase. | L-Phenylalanine | >99.9% conversion of 40 mM substrate | biorxiv.org |

These biocatalytic strategies exemplify the principles of green chemistry by reducing waste, using renewable feedstocks, and achieving high levels of efficiency and selectivity in the synthesis of this compound and related compounds.

Applications in Peptide and Peptidomimetic Chemistry

Incorporation of 4-(Trifluoromethyl)-L-phenylglycine in Solid-Phase Peptide Synthesis (SPPS)

The inclusion of arylglycine residues like this compound into peptide chains via Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge: a high propensity for racemization at the alpha-carbon. nih.govluxembourg-bio.com The acidity of the α-proton makes it susceptible to removal under the basic conditions used during the synthesis cycle, leading to a loss of stereochemical integrity. luxembourg-bio.comnih.gov

Initial investigations into this problem focused on the Fmoc-deprotection step, which utilizes a base like piperidine. luxembourg-bio.comnih.gov However, systematic studies on the parent compound, phenylglycine (Phg), revealed that the crucial step for racemization is not the removal of the Fmoc protecting group but the base-catalyzed coupling of the incoming Fmoc-Phg-OH residue. luxembourg-bio.comsemanticscholar.org The combination of an activated carboxylic acid and a base during the coupling reaction creates conditions ripe for epimerization. luxembourg-bio.com

To address this, optimized protocols have been developed to minimize or eliminate this undesired side reaction. The most successful strategies involve the careful selection of coupling reagents and the use of specific, sterically hindered bases. Research has shown that using coupling reagents such as (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (DEPBT) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) in combination with a sterically hindered, non-nucleophilic base significantly suppresses racemization. luxembourg-bio.com An optimized protocol for incorporating sensitive arylglycines involves using COMU with lutidine for the coupling step, while employing multiple, shorter deprotection cycles with a hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal. nih.gov

Table 1: Effect of Coupling Reagents and Bases on Phenylglycine Racemization in SPPS Data based on studies of the parent compound, phenylglycine, which is directly applicable to its trifluoromethyl derivative.

| Coupling Reagent | Base | % Correct Diastereomer (LL) | Reference |

| HBTU | DIPEA | 74.3% | luxembourg-bio.com |

| HCTU | DIPEA | 76.5% | luxembourg-bio.com |

| PyBOP | DIPEA | 73.1% | luxembourg-bio.com |

| DEPBT | TMP | 99.0% | luxembourg-bio.com |

| COMU | TMP | 99.0% | luxembourg-bio.com |

| COMU | DMP | 99.0% | luxembourg-bio.com |

This interactive table summarizes research findings on minimizing racemization during the coupling of phenylglycine derivatives. Optimal conditions are highlighted in bold.

Design and Synthesis of Peptidomimetics Containing Trifluoromethylphenylglycine

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or oral bioavailability. The trifluoromethylphenylglycine scaffold is an attractive component for designing such molecules.

A key strategy involves creating peptide bond surrogates to impart resistance to enzymatic degradation. One such approach is the synthesis of peptidomimetics containing a stereogenic trifluoroethylamine [−CH(CF₃)NH−] unit. nih.gov These mimics can be synthesized through a stereoselective addition of α-amino acid esters to trans-3,3,3-trifluoro-1-nitropropene. nih.gov This reaction establishes the core trifluoroethylamine structure, which serves as a replacement for a natural dipeptide unit, effectively creating a non-scissile bond within the peptide backbone while incorporating the influential trifluoromethyl group. nih.gov

Conformational Effects of Trifluoromethylphenylglycine in Peptide Structures

The incorporation of a trifluoromethyl group can exert a profound influence on the conformational preferences of a peptide chain. The steric bulk and strong electron-withdrawing nature of the -CF3 group can restrict rotational freedom and promote the adoption of specific secondary structures.

Studies on model tetrapeptides containing a trifluoroethylamine mimic of a Pro-Gly dipeptide loop have provided significant insight into these conformational effects. nih.gov Nuclear Magnetic Resonance (NMR) analysis revealed that these peptides exist in an equilibrium between unfolded and folded conformations. The folded structures are stabilized by the formation of an intramolecular hydrogen bond between a carbonyl group and the aminic proton of the trifluoroethylamine unit, leading to the formation of stable β-turn structures. nih.gov

Furthermore, the stereochemistry of adjacent amino acids can modulate these conformational effects. For instance, when a D-proline residue is placed next to the trifluoroethylamine surrogate, it induces a natural fold into a β-hairpin conformation, which is stabilized by a second hydrogen bond. nih.gov This demonstrates that this compound and its mimics can act as powerful tools to control peptide folding and design scaffolds with well-defined three-dimensional structures.

Table 2: Influence of Stereochemistry on Peptide Conformation

| Peptide Composition | Dominant Folded Conformation | Stabilizing Feature | Reference |

| L-Peptide with L-Proline | Beta-turn | Single Hydrogen Bond | nih.gov |

| L-Peptide with D-Proline | Beta-hairpin | Second Hydrogen Bond | nih.gov |

This interactive table illustrates how the stereochemistry of residues adjacent to the trifluoromethylated unit can dictate the resulting peptide secondary structure.

Peptide-Based Drug Design and Discovery utilizing this compound Analogues

The trifluoromethyl group is a privileged moiety in modern drug design, often incorporated to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. jelsciences.com Arylglycines are also valued in medicinal chemistry as they can provide proteolytic stability and conformational rigidity compared to their natural counterparts like phenylalanine. nih.gov The combination of these features in this compound makes its analogues attractive scaffolds for peptide-based drug discovery.

The utility of this structural motif is evident in various therapeutic areas. Phenylglycine analogues have been identified as inhibitors of neutral amino acid transporters, which could lead to therapeutic benefits in neurological disorders by modulating neurotransmitter levels. nih.gov In oncology, scaffolds containing a 4-chloro-3-(trifluoromethyl)phenyl group, structurally related to the amino acid , have been instrumental in the discovery of potent and selective kinase inhibitors for the treatment of gastrointestinal stromal tumors. nih.gov

The incorporation of phenylglycine and its derivatives is a key strategy in the development of inhibitors for viral proteases, such as those from Hepatitis C, Dengue, and West Nile Virus. luxembourg-bio.com The rigid backbone and specific side-chain interactions provided by this class of amino acids contribute to high-affinity binding. These examples underscore the broad potential of utilizing peptides and small molecules containing the 4-(trifluoromethyl)phenylglycine scaffold in the discovery of new therapeutic agents. jelsciences.comnih.gov

Medicinal Chemistry and Drug Discovery Research

Structure-Activity Relationship (SAR) Studies of 4-(Trifluoromethyl)-L-phenylglycine Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic properties of a lead compound. For derivatives of this compound, these studies systematically explore how modifications to different parts of the molecule affect its biological activity. The primary focus is often on the phenyl ring, the amino group, and the carboxylic acid group.

The trifluoromethyl group at the para position of the phenyl ring is a key feature. Its strong electron-withdrawing nature and high lipophilicity can enhance binding affinity to target proteins and improve metabolic stability. jelsciences.commdpi.com SAR studies often involve moving the trifluoromethyl group to the meta or ortho positions or replacing it with other halogen atoms or electron-withdrawing groups to assess the impact on activity.

Modifications to the amino and carboxylic acid groups are also critical. For instance, converting the carboxylic acid to an amide or ester can alter the compound's solubility, membrane permeability, and susceptibility to metabolic enzymes. Similarly, acylation or alkylation of the amino group can lead to derivatives with different pharmacological profiles.

Table 1: Representative SAR Data for Phenylglycine Derivatives

| Compound/Derivative | Modification | Target/Assay | Potency/Activity | Reference |

| (+)-α-methyl-4-carboxyphenylglycine (M4CPG) | Methylation of the α-carbon and carboxylation of the phenyl ring | Metabotropic glutamate (B1630785) receptors (mGluRs) | KP value of 0.184 +/- 0.04 mM | nih.gov |

| (RS)-α-ethyl-4-carboxyphenylglycine (E4CPG) | Ethylation of the α-carbon and carboxylation of the phenyl ring | Metabotropic glutamate receptors (mGluRs) | KP value of 0.367 +/- 0.2 mM | nih.gov |

| (RS)-α-methyl-3-carboxymethylphenylglycine (M3CMPG) | Methylation of the α-carbon and carboxymethylation of the phenyl ring | mGluRs (antagonist of L-AP4 and L-CCG-1) | IC50 values of ~1 µM (vs L-AP4) and ~0.4 µM (vs L-CCG-1) | nih.gov |

This table presents a selection of data to illustrate SAR principles and is not exhaustive.

Exploration of Biological Activities and Pharmacological Profiles

The unique structural features of this compound and its derivatives have prompted investigations into a wide array of biological activities.

Antimicrobial and Antiseizure Activity

Derivatives of this compound have been explored for their potential as antimicrobial and antiseizure agents. Research has shown that certain phenylglycinamide derivatives exhibit significant anticonvulsant properties. For example, a series of phenylglycinamide derivatives were synthesized and evaluated in various mouse seizure models, including the maximal electroshock (MES) and 6 Hz tests. nih.gov One lead compound, (R)-32, demonstrated potent protection against seizures induced by pentylenetetrazole (PTZ), a chemical convulsant. nih.gov The study highlighted that these compounds could normalize the levels of key neurotransmitters like glutamate and GABA in the brain, which are often imbalanced in epileptic conditions. nih.gov

Potential in Neurological Disorders Research

The blood-brain barrier permeability and metabolic stability conferred by the trifluoromethyl group make derivatives of this compound attractive candidates for treating neurological disorders. mdpi.com Research has focused on their potential to modulate neurotransmitter systems and protect against neuronal damage. For instance, a synthetic compound derived from 4-(Trifluoromethyl)-L-phenylalanine, AE-18, has shown promise in models of chronic cerebral hypoperfusion, a condition that can lead to vascular dementia. nih.gov Studies indicated that AE-18 could improve learning and memory by promoting neurogenesis and restoring cerebral blood flow. nih.gov The underlying mechanism appears to involve the upregulation of brain-derived neurotrophic factor (BDNF). nih.gov

Influence on Apoptosis in Cellular Models

Apoptosis, or programmed cell death, is a critical process in both normal development and disease. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. nih.govnih.gov While direct studies on the influence of this compound itself on apoptosis are limited in the provided context, the broader class of trifluoromethyl-containing compounds has been implicated in modulating apoptotic pathways. The ability of these compounds to interact with specific cellular targets, such as kinases or receptors, can trigger or inhibit the molecular cascades that lead to apoptosis. Further research is needed to specifically elucidate how this compound derivatives might be designed to selectively induce apoptosis in cancer cells or prevent it in the context of neuroprotection.

Mechanisms of Action of this compound Analogues in Biological Systems

Understanding the mechanism of action is crucial for the rational design of drugs. For analogues of this compound, this involves identifying their specific molecular targets and elucidating the downstream signaling pathways they modulate.

Receptor Binding and Ligand-Target Interactions

The phenylglycine scaffold is known to interact with various receptors, particularly metabotropic glutamate receptors (mGluRs), which are involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system. nih.govnih.gov The trifluoromethyl group can significantly enhance the binding affinity and selectivity of these compounds for specific mGluR subtypes. mdpi.com For example, studies on phenylglycine derivatives have shown that they can act as either agonists or antagonists at different mGluR subtypes. nih.gov The specific interactions between the trifluoromethyl group and amino acid residues within the receptor's binding pocket are key determinants of the compound's pharmacological activity. These interactions can include hydrophobic interactions and hydrogen bonding, which stabilize the ligand-receptor complex.

Enzymatic Inhibition and Modulation

One of the notable areas of investigation involves the role of phenylglycine derivatives as modulators of amino acid transporters. Specifically, analogs of L-phenylglycine have been identified as inhibitors of the neutral amino acid transporters ASCT1 (SLC1A4) and ASCT2 (SLC1A5). nih.gov These transporters are responsible for handling the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine. By inhibiting ASCT1 and ASCT2, these compounds can increase the extracellular concentration of D-serine, thereby enhancing NMDA receptor-mediated activity. nih.gov This mechanism is significant for its potential to influence synaptic plasticity and neuronal function. The inhibitory activity of phenylglycine analogs on these transporters has been shown to correlate with the enhancement of long-term potentiation (LTP) in rat visual cortex slices. nih.gov

Furthermore, the general class of phenylglycine derivatives has been extensively studied as modulators of metabotropic glutamate (mGlu) receptors. nih.govnih.gov These G-protein coupled receptors are involved in a wide range of functions in the central nervous system. Phenylglycine derivatives have been developed as selective agonists and antagonists for different subgroups of mGlu receptors, demonstrating their utility as pharmacological tools to investigate the physiological roles of these receptors. nih.gov The specific activity of this compound within this context is a subject of ongoing research, with the trifluoromethyl substitution expected to confer unique potency and selectivity.

The trifluoromethyl group is a key feature in the design of mechanism-based enzyme inhibitors. nih.gov For instance, α-trifluoromethyl ketones are known to be potent inhibitors of serine proteases, forming stable hemiacetal adducts with the active site serine residue, which mimic the tetrahedral intermediate of the natural enzymatic reaction. nih.gov While this compound itself is not a ketone, its derivatives can be designed to incorporate such reactive functionalities, leveraging the electronic properties of the trifluoromethylphenyl group to enhance inhibitory potency.

| Enzyme/Transporter Target | Effect of Phenylglycine Analogs | Potential Therapeutic Implication | Reference |

| ASCT1 (SLC1A4) | Inhibition of D-serine transport | Enhancement of NMDA receptor-mediated neurotransmission | nih.gov |

| ASCT2 (SLC1A5) | Inhibition of D-serine transport | Enhancement of NMDA receptor-mediated neurotransmission | nih.gov |

| Metabotropic Glutamate Receptors (mGluRs) | Antagonism of Group III mGluRs | Modulation of glutamatergic signaling | nih.gov |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Activation | Antidiabetic effects | nih.gov |

| α-Glucosidase | Inhibition | Antidiabetic effects | nih.gov |

| Dipeptidyl Peptidase-4 (DPP-4) | Inhibition | Antidiabetic effects | nih.gov |

Development of Novel Therapeutic Agents

The unique structural and electronic properties of this compound make it a valuable building block in the development of novel therapeutic agents for a variety of diseases. Its derivatives have been explored for their potential in treating metabolic disorders, neurological conditions, and other pathologies.

In the realm of metabolic diseases, derivatives of L-phenylglycine have been designed and synthesized as potential treatments for diabetes mellitus. nih.gov Researchers have created novel molecules that exhibit significant activation of peroxisome proliferator-activated receptor gamma (PPARγ), a key target for antidiabetic drugs. nih.gov One such derivative, which also demonstrated inhibitory activity against α-glucosidase and dipeptidyl peptidase-4 (DPP-4), was identified as a promising lead compound. nih.gov Further optimization of this lead led to the discovery of a molecule with even stronger PPARγ activation, highlighting the potential of the L-phenylglycine scaffold in developing new antidiabetic agents. nih.gov

The modulatory effects of phenylglycine derivatives on glutamate receptors and amino acid transporters have spurred the development of therapeutic agents for neurological disorders. As inhibitors of ASCT1 and ASCT2, these compounds can enhance NMDA receptor function, which is crucial for learning and memory. nih.gov This suggests a potential therapeutic application in conditions associated with NMDA receptor hypofunction. Furthermore, the development of selective antagonists for metabotropic glutamate receptors from phenylglycine derivatives offers opportunities for treating a range of neurological and psychiatric disorders where glutamatergic signaling is dysregulated. nih.govnih.gov

Derivatives of phenylglycinamide have also been investigated as potential broad-spectrum anticonvulsants. nih.gov By creating hybrid structures that incorporate the phenylglycine motif, researchers have synthesized compounds with promising anticonvulsant activity in preclinical models. nih.gov

The versatility of the this compound structure is further demonstrated by its use in the synthesis of compounds with other potential therapeutic applications. For example, a derivative of 4-(Trifluoromethyl)-(E)-cinnamoyl]-L-4-F-phenylalanine has shown promise in preclinical models of ischemic stroke, suggesting neuroprotective effects. nih.gov

| Therapeutic Area | Specific Target/Mechanism | Compound Class/Derivative | Potential Application | Reference |

| Diabetes Mellitus | PPARγ activation, α-glucosidase inhibition, DPP-4 inhibition | L-phenylglycine derivatives | Antidiabetic | nih.gov |

| Neurological Disorders | ASCT1/ASCT2 inhibition, NMDA receptor modulation | L-phenylglycine analogs | Cognitive enhancement | nih.gov |

| Neurological Disorders | Metabotropic glutamate receptor antagonism | Phenylglycine derivatives | Modulation of glutamatergic signaling | nih.govnih.gov |

| Epilepsy | Not fully elucidated | Phenylglycinamide derivatives | Anticonvulsant | nih.gov |

| Ischemic Stroke | Neuroprotection | 4-(Trifluoromethyl)-(E)-cinnamoyl]-L-4-F-phenylalanine derivative | Treatment of stroke | nih.gov |

Advanced Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For fluorinated compounds like 4-(Trifluoromethyl)-L-phenylglycine, ¹⁹F NMR offers a highly sensitive and specific window into molecular environments.

The trifluoromethyl group of this compound serves as an excellent ¹⁹F NMR probe. The fluorine nucleus possesses a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR detection. Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it a powerful tool for monitoring changes in protein conformation and reactivity.

When this compound is incorporated into a peptide or protein, the ¹⁹F NMR signal of the -CF₃ group provides a sensitive report on its immediate surroundings. Changes in protein folding, ligand binding, or post-translational modifications can alter the local environment of the probe, leading to detectable shifts in the ¹⁹F NMR spectrum. This allows for the study of distinct protein conformers and their interconversion rates.

A notable application is the use of 4-trifluoromethyl-L-phenylglycine (CF₃-Phg) to study the orientation and dynamics of membrane-associated peptides. In one study, this non-natural amino acid was incorporated into analogues of the antimicrobial peptide PGLa. Solid-state ¹⁹F-NMR experiments on macroscopically oriented membrane samples allowed for the simultaneous measurement of both the anisotropic chemical shift and the homonuclear dipolar coupling within the rotating CF₃-group. These parameters are dependent on the orientation of the CF₃-rotational axis relative to the external magnetic field, which is rigidly attached to the peptide backbone. By using several labeled peptide analogues, researchers confirmed that the PGLa helix aligns at the surface of lipid membranes.

The effectiveness of a ¹⁹F NMR probe is determined by the sensitivity of its chemical shift to changes in the local environment, often referred to as chemical shift dispersion. A larger chemical shift dispersion allows for better resolution of different protein states. The trifluoromethyl group is a preferred NMR tag because the three equivalent fluorine nuclei amplify the signal-to-noise ratio, and rapid methyl rotation averages the chemical shift anisotropy.

Studies have been conducted to compare the chemical shift sensitivity of various trifluoromethyl-containing probes. In these analyses, the ¹⁹F NMR spectra of probes conjugated to a model peptide, such as glutathione, are recorded in a series of solvents with varying polarities (e.g., methanol/water mixtures). The range of chemical shifts observed across the different solvent environments provides a measure of the probe's sensitivity.

Research has shown that the chemical structure of the tag significantly influences its chemical shift sensitivity. For instance, a comparison of several thiol-reactive trifluoromethyl probes revealed that tags like 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) exhibit a greater range of chemical shifts as a function of solvent polarity compared to smaller tags like 3-bromo-1,1,1-trifluoropropan-2-one (BTFA) and 2,2,2-trifluoroethyl-1-thiol (TFET). This increased sensitivity is attributed to the greater range of partial charges on the ¹⁹F atoms of the CF₃ moiety in BTFMA as a function of solvent polarity, a finding that has been corroborated by Density Functional Theory (DFT) calculations. nih.gov

| Tag Name | Structure | Chemical Shift Range (ppm) in MeOH/H₂O mixtures |

| 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) | Br-CH₂-CO-NH-C₆H₄-CF₃ | ~1.2 |

| 3-bromo-1,1,1-trifluoropropan-2-one (BTFA) | CF₃-CO-CH₂-Br | ~0.4 |

| 2,2,2-trifluoroethyl-1-thiol (TFET) | CF₃-CH₂-SH | ~0.3 |

Table 1: Comparison of chemical shift sensitivity for different trifluoromethyl tags. The chemical shift range was determined from ¹⁹F NMR spectra in methanol/water mixtures of varying polarity. Data is illustrative and based on findings from comparative studies. nih.gov

Mass Spectrometry for Characterization and Metabolite Identification

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of compounds and the identification of their metabolites due to its high sensitivity and mass accuracy. For this compound, MS can confirm its molecular weight (219.16 g/mol ) and elemental composition (C₉H₈F₃NO₂). sigmaaldrich.comsigmaaldrich.com

When used in metabolomic studies, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the method of choice. This technique allows for the separation of complex biological mixtures and the accurate mass determination of the constituent molecules. The identification of metabolites of this compound would involve comparing the mass spectra of samples from a biological system exposed to the compound with control samples.

The general workflow for metabolite identification using LC-MS is as follows:

Sample Preparation: Extraction of metabolites from biological matrices (e.g., plasma, urine, cell lysates).

Chromatographic Separation: Separation of the extracted metabolites using liquid chromatography, typically reversed-phase, to resolve isomers and reduce matrix effects.

Mass Spectrometric Analysis: Detection of the separated compounds by a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the parent ions.

Tandem Mass Spectrometry (MS/MS): Fragmentation of selected parent ions to generate a characteristic fragmentation pattern (MS/MS spectrum). This pattern provides structural information about the molecule.

Data Analysis: The accurate mass and fragmentation data are used to propose elemental compositions and substructures. These are then searched against metabolic databases or compared with the fragmentation patterns of synthesized standards for confident identification.

For fluorinated compounds, the presence of fluorine can be a useful marker. However, the identification of metabolites can be challenging. One strategy to facilitate the analysis of fluorinated compounds and their metabolites is the use of fluorous affinity tags. This methodology involves selectively labeling metabolites with perfluoroalkyl groups, followed by enrichment on a fluorous-silylated surface before MS analysis. This reduces the complexity of the biological sample and enhances the detection of the targeted metabolites. scripps.edu While specific metabolite identification studies for this compound are not widely published, the established methodologies in metabolomics provide a clear path for such investigations. pnnl.govnoaa.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods are increasingly used to complement experimental data by providing a detailed, atomistic view of molecular properties and interactions.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for predicting molecular properties such as geometries, vibrational frequencies, and NMR chemical shifts.

In the context of this compound and related compounds, DFT calculations have been employed to understand the origins of experimental observations. For example, DFT calculations using the B3LYP hybrid functional have been used to confirm the observed trends in ¹⁹F NMR chemical shift dispersion of trifluoromethyl tags with varying solvent polarity. nih.gov These calculations can determine the partial charges on the fluorine atoms and correlate them with the experimental chemical shifts, providing a theoretical basis for the observed sensitivity. nih.gov

DFT has also been used to study the adsorption and conformation of the closely related molecule, phenylglycine, on surfaces. Such calculations can determine the most stable conformers of the molecule and analyze the nature of the interaction between the molecule and a substrate, which is often dominated by covalent bonds. noaa.gov

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of proteins and the mechanisms of ligand-protein interactions. sigmaaldrich.com

For a molecule like this compound, MD simulations can be used to investigate how its incorporation affects the structure and flexibility of a peptide or protein. These simulations can also be used to explore the binding of this amino acid, or peptides containing it, to a target protein. Key insights that can be gained from MD simulations include:

Binding Free Energies: Calculating the free energy of binding of a ligand to a protein, which is a measure of binding affinity.

Conformational Changes: Observing how the protein structure changes upon ligand binding.

Interaction Analysis: Identifying the key amino acid residues in the protein that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).

Solvent Effects: Understanding the role of water molecules in mediating the ligand-protein interaction.

While specific MD simulation studies focusing on this compound are not abundant in the literature, the methodology is well-established for studying protein-ligand systems. dntb.gov.uanih.gov For instance, MD simulations have been used to study the stability of antibody fragments in the presence of glycine (B1666218) and other excipients, and to identify novel inhibitors for protein targets by simulating their binding to the active site. dntb.gov.uanih.gov These approaches are directly applicable to understanding the molecular interactions of this compound in a biological context.

In Silico Prediction of Biological Activities

In silico prediction of biological activity involves the use of computational models to forecast how a molecule will behave in a biological system. These methods range from quantitative structure-activity relationship (QSAR) models to molecular docking and virtual screening. For this compound, these techniques can provide valuable insights into its potential as a therapeutic agent.

Virtual Screening and Target Identification:

Molecular Docking Simulations:

Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be employed to predict its binding to the active sites of enzymes implicated in various diseases. For instance, derivatives of compounds containing the trifluoromethylphenyl group have been investigated as potential inhibitors of enzymes involved in cancer and inflammation. nih.govnih.govnih.gov

Predicted Biological Activities Based on Structural Analogs:

The biological activities of compounds structurally related to this compound can offer clues to its own potential therapeutic applications. For example, various derivatives containing the trifluoromethylphenyl moiety have been synthesized and evaluated for a range of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov These studies often involve in silico predictions to guide the design and synthesis of new compounds.

It is important to note that in silico predictions are theoretical and require experimental validation. However, they are a crucial first step in the drug discovery pipeline, enabling researchers to prioritize compounds for further investigation.

Biochemical and Enzymatic Studies

Metabolic Pathways of 4-(Trifluoromethyl)-L-phenylalanine and Related Derivatives

The metabolism of L-phenylalanine is a central pathway in organisms, connecting primary carbon metabolism with the biosynthesis of aromatic amino acids and a vast array of secondary metabolites, including phenylpropanoids like lignin. frontiersin.org This process begins with the shikimate pathway, which produces chorismate, a key precursor for phenylalanine, tyrosine, and tryptophan. nih.gov In conifers, for instance, phenylalanine is a critical node, channeling significant amounts of carbon from photosynthesis into the production of these essential compounds. frontiersin.org

The introduction of a trifluoromethyl (-CF3) group, as seen in 4-(Trifluoromethyl)-L-phenylalanine, significantly alters the electronic properties of the aromatic ring. The carbon-fluorine bond is exceptionally strong, which imparts metabolic stability to the molecule. researchgate.netresearchgate.net While specific metabolic pathways for 4-(Trifluoromethyl)-L-phenylalanine are not extensively detailed in the available literature, the metabolism of related fluorinated compounds provides insight. The degradation of the antidepressant fluoxetine, which contains a 4-(trifluoromethyl)phenyl group, by environmental bacteria has been shown to yield 4-(trifluoromethyl)phenol as a key fluorometabolite. researchgate.net This intermediate is then further catabolized through meta-cleavage, leading to the eventual release of fluoride ions. researchgate.net This suggests that microbial metabolic pathways for trifluoromethylated aromatic compounds may involve initial transformations of the amino acid side chain, followed by cleavage of the aromatic ring.

In engineered Escherichia coli strains designed for L-phenylalanine overproduction, metabolic flux is carefully controlled. Key enzymes such as DAHP synthase, 3-dehydroquinic dehydrogenase, and shikimate dehydrogenase are often upregulated to push more carbon flux towards L-phenylalanine synthesis. nih.gov The metabolism of a derivative like 4-(Trifluoromethyl)-L-phenylalanine in such a system would depend on the substrate specificity of these key enzymes.

Biotransformation of Trifluoromethylated Compounds by Microorganisms

Microorganisms possess a diverse enzymatic machinery capable of transforming a wide range of xenobiotic compounds, including those containing fluorine. The biotransformation of organofluorine compounds is a field of growing interest due to the increasing prevalence of these molecules in pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The stability of the carbon-fluorine bond often makes these compounds recalcitrant, but various microbial pathways have been identified that can modify or degrade them. researchgate.netdntb.gov.ua

Fungi, such as Cunninghamella elegans, are known to produce cytochrome P450 monooxygenases and other enzymes that can metabolize complex pharmaceuticals. dntb.gov.ua Studies on aryl sulfanylpentafluorides, which are considered analogs of trifluoromethylated compounds, have shown that Cunninghamella elegans can perform demethylation reactions. researchgate.net

Bacteria also play a crucial role in the biotransformation of fluorinated molecules. For example, Pseudomonas knackmussii and Pseudomonas pseudoalcaligenes can transform amino-substituted phenyl SF5 compounds, primarily through N-acetylation. researchgate.net This N-acetylation reaction has been confirmed to be mediated by N-acetyltransferase enzymes, as demonstrated in cell-free extracts of Streptomyces griseus. researchgate.net These microbial transformations are not always a detoxification pathway; in some cases, biotransformation can generate more toxic metabolites. researchgate.net

The table below summarizes microbial biotransformation reactions on compounds related to 4-(Trifluoromethyl)-L-phenylglycine.

| Microorganism | Substrate | Transformation Type | Product |

| Cunninghamella elegans | p-methoxy phenyl SF5 | Demethylation | Not specified |

| Pseudomonas knackmussii | Amino-substituted phenyl SF5 | N-acetylation | N-acetylated derivatives |

| Pseudomonas pseudoalcaligenes KF707 | Amino-substituted phenyl SF5 | N-acetylation | N-acetylated derivatives |

| Streptomyces griseus (cell-free extract) | 4-amino-3-hydroxy-phenyl SF5 | N-acetylation | N-acetylated derivative |

| Environmental Bacteria (e.g., Bacillus, Pseudomonas) | Fluoxetine | Degradation/Metabolism | 4-(trifluoromethyl)phenol |

Role of Amino Acid Derivatives as Ergogenic Dietary Substances in Biological Contexts

Amino acids and their derivatives are widely recognized and commercially utilized as ergogenic supplements in sports nutrition. nih.govmedchemexpress.com Ergogenic aids are substances that can enhance energy production, utilization, or recovery, thereby providing a competitive advantage. researchgate.netmedsciencegroup.us These compounds are purported to influence athletic performance through various mechanisms, including modulating the secretion of anabolic hormones, serving as a direct fuel source during exercise, preventing mental fatigue, and reducing exercise-induced muscle damage. medchemexpress.comfisiologiadelejercicio.com

While there is no specific research on this compound as an ergogenic aid, the broader class of amino acid derivatives has been studied for these effects. For example, creatine is known to increase intramuscular stores of phosphocreatine, enhancing performance in short-term, high-intensity exercises. medsciencegroup.us Branched-chain amino acids (BCAAs) are suggested to delay the onset of fatigue, and β-hydroxy-β-methylbutyrate (HMB), a metabolite of the amino acid leucine (B10760876), may help increase muscle mass. nih.govmedsciencegroup.us

The rationale for using amino acid derivatives is often based on their role in protein synthesis, metabolism, and immune response. researchgate.net However, the efficacy of many of these supplements remains a subject of scientific debate, with some studies suggesting that individuals with deficiencies are more likely to benefit from supplementation than healthy individuals. nih.gov

The table below lists common amino acid derivatives used as ergogenic aids and their proposed effects.

| Amino Acid Derivative | Proposed Ergogenic Effect |

| Creatine | Enhances performance in high-intensity exercise, increases strength. nih.govmedsciencegroup.us |

| Tyrosine | May enhance mental performance under stress. nih.gov |

| Carnitine | May delay fatigue and improve exercise performance. nih.gov |

| β-hydroxy-β-methylbutyrate (HMB) | Increases fat-free mass, reduces exercise-induced muscle injury. nih.govmedsciencegroup.us |

| Taurine | Delays fatigue, reduces oxidative stress. nih.gov |

| Branched-Chain Amino Acids (BCAAs) | Delay fatigue, serve as an energy source during exercise. fisiologiadelejercicio.com |

Enzymatic Deracemization and Stereoinversion of Trifluoromethylated Amino Acids

The production of enantiomerically pure amino acids is of great importance for the pharmaceutical industry, as D-isomers of amino acids are valuable precursors for various drugs. nih.govnih.gov Chemoenzymatic deracemization is a powerful technique to convert a racemic mixture (a 50:50 mixture of L- and D-isomers) into a single, pure enantiomer. researchgate.net

This process can be achieved using L-amino acid oxidases (LAAOs), enzymes that selectively oxidize the L-enantiomer of an amino acid to its corresponding α-imino acid. nih.govnih.gov This imino acid intermediate is unstable and, in the presence of a chemical reducing agent (such as NH₃:BH₃), is non-stereoselectively reduced back to the racemic amino acid. nih.gov Through repeated cycles of selective oxidation of the L-isomer and non-selective reduction, the entire racemic mixture is gradually converted into the desired D-enantiomer. nih.gov

The application of this method has been limited by the availability of stable LAAOs that can be produced in large quantities. nih.gov Recent advances using ancestral sequence reconstruction have led to the development of highly stable and active ancestral LAAOs (AncLAAOs) with broad substrate selectivity. nih.govresearchgate.net These engineered enzymes have been successfully used for the deracemization of various racemic phenylalanine derivatives, achieving full conversion to the D-form with excellent enantiomeric excess (>99% ee). researchgate.net

While direct deracemization of this compound using this method is not explicitly documented in the provided sources, the successful application to a wide range of phenylalanine and phenylglycine derivatives suggests its potential applicability to trifluoromethylated analogs. researchgate.net The broad substrate tolerance of these ancestral enzymes is key to their utility in synthesizing novel, non-proteinogenic D-amino acids. nih.govresearchgate.net

The table below summarizes the deracemization of various amino acid derivatives using ancestral L-amino acid oxidase.

| Substrate (Racemic Mixture) | Enzyme | Result |

| D,L-Phenylalanine (D,L-Phe) | AncLAAO-N4 | Full conversion to D-Phe (>99% ee) nih.govresearchgate.net |

| 4-Nitro-D,L-Phenylalanine | AncLAAO-N4 | Full conversion to D-4-Nitro-Phe (>99% ee) nih.gov |

| D,L-Phenylglycine derivatives | AncLAAO | Full conversion to D-form (>99% ee) researchgate.net |

| D,L-Tryptophan derivatives (7 types) | AncLAAO | Full conversion to D-form (>99% ee) researchgate.net |

Emerging Applications and Future Directions

Applications in Chemical Sensors and Biosensors

While direct, large-scale applications of 4-(Trifluoromethyl)-L-phenylglycine in commercial sensors are not yet widely documented, its structure holds significant potential for the development of novel and highly specific sensing systems. The design of advanced chemical sensors often relies on molecular recognition, where a host molecule selectively binds a target analyte. Amino acids and their derivatives are excellent candidates for creating these recognition elements.

Researchers have successfully constructed fluorescent sensors for detecting metal ions and other molecules by functionalizing polymers with amino acids. mdpi.com These systems work by having the amino acid side chains act as specific binding sites, leading to a detectable change (e.g., in fluorescence) upon analyte binding. mdpi.com Similarly, host-guest chemistry, using macrocycles like cucurbiturils, has been employed to create sensitive fluorescent detection systems for specific amino acids. worktribe.com

The incorporation of this compound into such sensor platforms could offer distinct advantages:

Modulated Selectivity: The electronic properties and hydrophobicity of the binding pocket could be fine-tuned by the trifluoromethyl group, potentially leading to enhanced selectivity for specific analytes.

¹⁹F NMR Detection: The trifluoromethyl group provides a clean and sensitive ¹⁹F Nuclear Magnetic Resonance (NMR) signal. A sensor built with this amino acid could use ¹⁹F NMR as a detection method, which is advantageous because there is no background signal in biological systems. Binding of a target analyte would cause a shift in the ¹⁹F NMR signal, allowing for precise quantification.

Future research may focus on integrating this compound into polymer backbones or as a recognition element in host-guest sensor systems to create next-generation biosensors for clinical diagnostics and environmental monitoring.

Integration in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.gov This field has revolutionized the study of biomolecules in their natural environment. While this compound is not itself a bioorthogonally reactive species, it is an ideal candidate for use as a reporter moiety in conjunction with bioorthogonal reactions.

The typical strategy involves a two-step process:

Derivatization: The this compound molecule is chemically modified to include a "bioorthogonal handle." This handle is a functional group that is inert in biological systems but will react specifically with a partner molecule. Common handles include azides, alkynes (for "click chemistry"), or tetrazines.

Incorporation and Labeling: The modified amino acid, now carrying both the trifluoromethyl reporter and the bioorthogonal handle, can be incorporated into proteins or peptides. A probe molecule (e.g., a fluorescent dye or affinity tag) carrying the complementary reactive partner is then introduced. The bioorthogonal reaction links the probe to the biomolecule of interest.

The key advantage of using this compound in this context is its role as a ¹⁹F NMR probe. After the bioorthogonal labeling reaction, the trifluoromethyl group acts as a stable, quantifiable tag that can be detected by ¹⁹F NMR spectroscopy. This allows researchers to track the location, concentration, and interactions of the labeled biomolecule within a complex cellular environment with high sensitivity and no background interference.

Photoreactive Derivatives in Chemical Biology

Photoreactive chemical probes are powerful tools for identifying and mapping molecular interactions in real-time within living cells. These probes are inert until activated by a specific wavelength of light, at which point they form a highly reactive species that covalently bonds to nearby interacting molecules. This process, known as photo-affinity labeling, allows for the "capture" of transient binding partners.

This compound can serve as an excellent scaffold for creating such photoreactive probes. The strategy involves chemically attaching a photo-activatable group, such as a diazirine or benzophenone, to the phenyl ring of the amino acid. The resulting photoreactive amino acid can then be incorporated into a peptide or protein of interest.

Upon irradiation with UV light, the photoreactive group is activated, leading to covalent cross-linking with interacting proteins, nucleic acids, or other biomolecules. The trifluoromethyl group plays a crucial dual role:

It can influence the electronic properties of the photoreactive moiety, potentially affecting the efficiency and specificity of the cross-linking reaction.

It serves as a unique mass tag for subsequent analysis by mass spectrometry, simplifying the identification of the cross-linked products from a complex mixture.

The development of photoreactive derivatives of this compound is a promising avenue for discovering new drug targets and elucidating complex biological pathways. nih.govnih.gov

Future Prospects in Drug Design and Development

Perhaps the most significant and immediate application of this compound is in drug design and development. The incorporation of fluorinated functional groups is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a drug candidate. nih.govjelsciences.com The trifluoromethyl group, in particular, is valued for its ability to profoundly alter a molecule's physicochemical profile. jelsciences.com

When this compound is used as a building block for peptides (peptidomimetics) or other small-molecule drugs, it can confer several benefits:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a -CF3 group at a position on the phenyl ring that is susceptible to metabolic oxidation by cytochrome P450 enzymes can block this pathway, thereby increasing the drug's half-life and bioavailability.

Binding Affinity: The -CF3 group is highly lipophilic and electron-withdrawing. It can alter the conformation of a peptide backbone or engage in unique, non-covalent interactions (such as dipole-dipole or orthogonal multipolar interactions) within the target's binding pocket, leading to a significant increase in binding affinity and potency.

Membrane Permeability: The increased lipophilicity provided by the trifluoromethyl group can enhance the ability of a drug molecule to cross cellular membranes, which is often a critical factor for reaching intracellular targets.

The use of unnatural amino acids like this compound is central to the design of modern therapeutics, moving beyond traditional small molecules and into the realm of highly specific and stable peptidomimetics. nih.govsigmaaldrich.com

Table 1: Influence of the Trifluoromethyl Group on Molecular Properties for Drug Design

| Property | Effect of Trifluoromethyl Group Introduction | Rationale |

| Metabolic Stability | Increased | Blocks oxidative metabolism at the site of substitution due to the high strength of the C-F bond. |

| Lipophilicity | Increased | The -CF3 group is significantly more lipophilic than a methyl or hydrogen substituent, enhancing membrane permeability. |

| Binding Affinity | Often Increased | Can improve binding through favorable hydrophobic and unique electrostatic interactions with the target protein. |

| Acidity/Basicity (pKa) | Modified | The strong electron-withdrawing nature alters the electron density of the entire molecule, affecting the pKa of nearby acidic or basic centers. |

| Molecular Conformation | Altered | The steric bulk and electronic properties of the -CF3 group can influence bond angles and rotational barriers, locking the molecule into a more biologically active conformation. |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-(Trifluoromethyl)-L-phenylglycine?

Answer:

The synthesis typically involves enantioselective routes due to the chiral center in L-phenylglycine. A key approach is the resolution of racemic mixtures using chiral auxiliaries or enzymes. For example, in pharmacological studies, this compound (4TFMPG) is solubilized in 1 M hydrochloric acid (HCl) at stock concentrations of 10 mM, suggesting acid stability during synthesis and storage . Fluorination strategies, such as trifluoromethylation of phenylglycine precursors using reagents like CF₃I or CF₃Cu, are critical. Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield and enantiomeric excess (ee). HPLC or LCMS (e.g., m/z 757 [M+H]+ in Example 324 of EP 4374877A2) is used to verify purity and stereochemistry .

Basic: How can researchers validate the structural integrity and enantiopurity of this compound?

Answer:

Combined analytical techniques are essential:

- HPLC/LCMS : Retention times (e.g., 1.23 minutes under SQD-FA05 conditions) and mass spectra (e.g., m/z 742 [M+H]+) confirm molecular weight and purity .

- Chiral Chromatography : Columns with chiral stationary phases (e.g., cellulose- or amylose-based) resolve enantiomers.

- NMR Spectroscopy : ¹⁹F NMR is particularly useful for verifying trifluoromethyl group incorporation, with δ ~ -60 to -70 ppm typical for CF₃ groups .

Advanced: How does the trifluoromethyl group influence the pharmacological activity of this compound in ion channel modulation?

Answer:

The CF₃ group enhances metabolic stability and bioavailability by reducing basicity of adjacent amines and increasing lipophilicity. In potassium channel studies, 4TFMPG activates isoforms like KCNA1 at 10 mM stock concentrations, with activity linked to stereoelectronic effects of the CF₃ group on molecular conformation during protein binding . Comparative studies with non-fluorinated analogs (e.g., phenylglycine) show improved target engagement, attributed to fluorine’s high electronegativity and van der Waals interactions .

Advanced: What strategies resolve discrepancies in bioactivity data for this compound across different experimental models?

Answer:

Contradictions often arise from:

- Solubility Variations : Acidic stock solutions (e.g., 1 M HCl) may affect bioavailability in neutral-pH assays .

- Stereochemical Purity : Impurities in enantiomeric excess can skew dose-response curves. Validate ee via chiral HPLC.

- Protein Binding Differences : Species-specific variations in ion channel isoforms (e.g., KCNA1 vs. KCNA2) require cross-validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Basic: What are the recommended storage and handling protocols for this compound?

Answer:

Store at -20°C in airtight, light-protected containers. Use anhydrous HCl (1 M) for solubilization to prevent hydrolysis of the trifluoromethyl group. For long-term stability, lyophilize the compound and reconstitute in inert solvents (e.g., DMSO) immediately before use. Always confirm integrity via LCMS post-storage .

Advanced: How can isotopic labeling (e.g., deuterium) of this compound enhance pharmacokinetic studies?

Answer:

Deuterated analogs (e.g., 4-(Trifluoromethyl)aniline-d4) improve tracer studies by reducing metabolic degradation rates (isotope effect). Use LCMS/MS to track deuterium retention in vivo. This approach clarifies absorption, distribution, and excretion pathways without altering target affinity .

Advanced: What computational tools predict the impact of trifluoromethylation on the conformational dynamics of this compound?

Answer:

Molecular dynamics (MD) simulations with force fields parameterized for fluorine (e.g., CFF or OPLS-AA) model CF₃-induced torsional effects. Density functional theory (DFT) calculates electrostatic potential surfaces to predict docking interactions. Validate predictions with X-ray crystallography or cryo-EM of ligand-protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.